Cas no 35355-33-0 (4-Methoxy-2,3-dimethylphenol)

4-Methoxy-2,3-dimethylphenol is a versatile aromatic compound known for its distinctive properties. It exhibits strong antioxidant and stabilizing effects, making it suitable for various applications in pharmaceuticals, agrochemicals, and plastics. Its unique structure and functional groups contribute to its effectiveness as a preservative and inhibitor. The compound's excellent solubility and stability in a wide range of solvents further enhance its utility in chemical formulations.
4-Methoxy-2,3-dimethylphenol structure
4-Methoxy-2,3-dimethylphenol structure
商品名:4-Methoxy-2,3-dimethylphenol
CAS番号:35355-33-0
MF:C9H12O2
メガワット:152.19038
MDL:MFCD09032519
CID:295591

4-Methoxy-2,3-dimethylphenol 化学的及び物理的性質

名前と識別子

    • Phenol,4-methoxy-2,3-dimethyl-
    • 4-methoxy-2,3-dimethylphenol
    • 2,3-dimethyl-4-methoxyphenol
    • 2,3-Dimethylhydroquinone monomethyl ether
    • 4-methoxy-2,3-dimethyl-phenol
    • 6-Hydroxy-3-methoxy-o-xylol
    • ACMC-1BKF0
    • ANW-35817
    • CTK3J0725
    • Methyl-(4-hydroxy-2.3-dimethyl-phenyl)-aether
    • SureCN70459
    • Trimethyl hydroquinone
    • 4-Methoxy-2,3-dimethylphenol
    • MDL: MFCD09032519
    • インチ: InChI=1S/C9H12O2/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5,10H,1-3H3
    • InChIKey: MTCGSLDAATXWFP-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(O)C(C)=C1C

計算された属性

  • せいみつぶんしりょう: 152.08376

じっけんとくせい

  • PSA: 29.46

4-Methoxy-2,3-dimethylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M337265-25mg
4-Methoxy-2,3-dimethylphenol
35355-33-0
25mg
$ 185.00 2022-06-03
TRC
M337265-5mg
4-Methoxy-2,3-dimethylphenol
35355-33-0
5mg
$ 65.00 2022-06-03
Apollo Scientific
OR957575-1g
4-Methoxy-2,3-dimethyl-phenol
35355-33-0 95%
1g
£455.00 2025-02-20
TRC
M337265-2.5mg
4-Methoxy-2,3-dimethylphenol
35355-33-0
2.5mg
$ 50.00 2022-06-03
Alichem
A010009655-500mg
2,3-Dimethyl-4-hydroxyanisole
35355-33-0 97%
500mg
$798.70 2023-09-02
Aaron
AR00D2OV-1g
4-Methoxy-2,3-dimethyl-phenol
35355-33-0 95%
1g
$486.00 2025-02-12
OTAVAchemicals
1511457-100MG
4-methoxy-2,3-dimethylphenol
35355-33-0 95%
100MG
$114 2023-07-05
A2B Chem LLC
AG08915-1g
4-METHOXY-2,3-DIMETHYL-PHENOL
35355-33-0 97%
1g
$374.00 2024-04-20
abcr
AB609359-1g
4-Methoxy-2,3-dimethylphenol; .
35355-33-0
1g
€512.30 2024-07-19
OTAVAchemicals
1511457-1000MG
4-methoxy-2,3-dimethylphenol
35355-33-0 95%
1g
$229 2023-07-05

4-Methoxy-2,3-dimethylphenol 関連文献

  • 1. Oxidation of alkoxyphenols. Part VIII. Further examples of trimerisation to spiroketals
    D. F. Bowman,F. R. Hewgill,B. R. Kennedy J. Chem. Soc. C 1966 2274

4-Methoxy-2,3-dimethylphenolに関する追加情報

Chemical Profile of 4-Methoxy-2,3-dimethylphenol (CAS No. 35355-33-0)

4-Methoxy-2,3-dimethylphenol, identified by its Chemical Abstracts Service (CAS) number 35355-33-0, is a significant organic compound with a molecular structure characterized by a phenolic moiety and two methyl substituents at the 2 and 3 positions of the aromatic ring. The presence of a methoxy group at the 4 position introduces unique electronic and steric properties, making this compound of considerable interest in synthetic chemistry, pharmaceutical research, and material science. This article provides an in-depth exploration of the compound’s chemical properties, potential applications, and its relevance to contemporary scientific advancements.

The molecular formula of 4-Methoxy-2,3-dimethylphenol is C₈H₁₀O₂, reflecting its composition of eight carbon atoms, ten hydrogen atoms, and two oxygen atoms. The aromatic ring is substituted with a methoxy group (–OCH₃) at the 4-position and two methyl groups (–CH₃) at the 2- and 3-positions. This arrangement imparts a distinct reactivity profile compared to other phenolic derivatives. The methoxy group enhances electron density on the aromatic ring through resonance effects, facilitating nucleophilic aromatic substitution reactions, while the methyl groups introduce steric hindrance that can influence reaction pathways and product selectivity.

In synthetic chemistry, 4-Methoxy-2,3-dimethylphenol serves as a versatile intermediate for constructing more complex molecules. Its phenolic hydroxyl group can participate in various transformations, including esterification, etherification, and oxidation reactions. The electron-donating nature of the methoxy group can activate the aromatic ring toward electrophilic substitution reactions, whereas the methyl groups can direct such substitutions to specific positions. These properties make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

One of the most compelling aspects of 4-Methoxy-2,3-dimethylphenol is its potential application in pharmaceutical research. Phenolic compounds are well-documented for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The structural features of this compound suggest that it may exhibit similar bioactivities or serve as a precursor for drug candidates targeting specific therapeutic areas. Recent studies have highlighted the importance of phenolic derivatives in developing treatments for chronic diseases such as cancer and neurodegenerative disorders. The methoxy and methyl substituents may modulate binding interactions with biological targets, offering opportunities to fine-tune pharmacological profiles.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 4-Methoxy-2,3-dimethylphenol with greater precision. Molecular modeling techniques have been employed to simulate its interactions with enzymes and receptors, providing insights into possible mechanisms of action. These studies suggest that modifications to the substituents could enhance potency or selectivity for particular therapeutic endpoints. For instance, computational studies have indicated that varying the position or type of substituents could influence binding affinity to proteins involved in metabolic pathways relevant to metabolic diseases.

The compound’s utility extends beyond pharmaceuticals into material science. Phenolic derivatives are widely used in polymer chemistry due to their ability to form cross-linked networks through condensation reactions. 4-Methoxy-2,3-dimethylphenol could potentially serve as a monomer or cross-linking agent in developing advanced materials with tailored properties such as enhanced thermal stability or mechanical strength. Researchers are exploring its incorporation into epoxy resins and coatings where its structural rigidity and hydroxyl functionality contribute to improved performance characteristics.

In environmental science, the behavior of 4-Methoxy-2,3-dimethylphenol in natural systems has garnered attention due to its persistence and potential impact on aquatic ecosystems. Biodegradation studies have been conducted to assess how microbial communities metabolize this compound under various conditions. Understanding its environmental fate is crucial for evaluating risks associated with industrial discharge or accidental spills. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been instrumental in characterizing degradation products and identifying key enzymatic pathways involved in its breakdown.

The synthesis of 4-Methoxy-2,3-dimethylphenol itself presents an interesting challenge for organic chemists seeking efficient routes to complex aromatic structures. Traditional methods involve multi-step sequences starting from readily available precursors such as anisole (methyl benzoate) or cumene hydroperoxide derivatives. Modern synthetic approaches leverage catalytic methods to improve yields and reduce waste generation—a critical consideration in green chemistry initiatives aimed at sustainable production practices.

Future research directions may focus on expanding the chemical space explored by 4-Methoxy-2,3-dimethylphenol through functionalization strategies that introduce additional reactive sites or alter electronic properties significantly. Techniques such as palladium-catalyzed cross-coupling reactions could enable further derivatization while maintaining structural integrity important for biological activity or material performance applications.

In conclusion,4-Methoxy-2,3-dimethylphenol (CAS No. 35355-33-0) is a multifaceted compound with broad utility across multiple scientific disciplines including pharmaceuticals,material science,and environmental chemistry Its unique structural features offer opportunities for innovation through both synthetic modificationsandapplication-driven research Current studies highlight its potentialandthe ongoing exploration requiredtofully realize its benefits across different fields As scientific understanding advances new applicationsanduses will undoubtedly emerge making this compound an enduring subjectof

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Amadis Chemical Company Limited
(CAS:35355-33-0)4-Methoxy-2,3-dimethylphenol
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清らかである:99%
はかる:1g
価格 ($):362